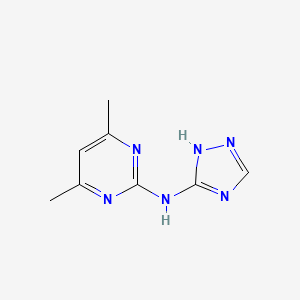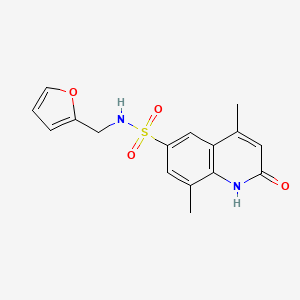
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide, also known as DMF-DCA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of furamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. DMF-DCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide exerts its effects by interacting with various signaling pathways and molecular targets, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide inhibits the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has been shown to modulate the activity of pain-sensing neurons by inhibiting the activity of TRPV1 channels.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has several advantages for use in lab experiments, including its potent anti-inflammatory, antitumor, and analgesic properties. However, 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide also has some limitations, including its potential toxicity and limited solubility in water.
List of
Zukünftige Richtungen
1. Investigating the potential of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide as a chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
3. Investigating the potential of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide as an analgesic agent for the treatment of chronic pain.
4. Studying the molecular targets and signaling pathways involved in the anti-inflammatory, antitumor, and analgesic effects of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide.
5. Investigating the potential of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide as a modulator of the immune system.
In conclusion, 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide exhibits potent anti-inflammatory, antitumor, and analgesic properties, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied. Further research is required to fully understand the potential of 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide can be synthesized using different methods, including the reaction of 2,6-dimethylaniline and 3-chlorobenzoyl chloride in the presence of potassium carbonate and N,N-dimethylformamide. The resulting product is then treated with furfurylamine in the presence of sodium hydride to yield 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide. Other methods involve the reaction of 2,6-dimethylaniline and 3-chlorobenzoyl isocyanate in the presence of triethylamine and DMF, followed by the addition of furfurylamine.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and analgesic properties. Studies have shown that 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide has been shown to possess analgesic properties by modulating the activity of pain-sensing neurons.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-5-3-6-13(2)18(12)21-19(22)17-10-9-16(23-17)14-7-4-8-15(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIVNSUOASYQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)

![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)
